2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
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Overview
Description
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide are currently unknown . This compound is still under investigation and more research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the trifluoromethyl group, which is known to play an important role in pharmaceuticals and agrochemicals .
Cellular Effects
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus , suggesting potential antiviral activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-diketones or by cyclization of 1,3-dicarbonyl compounds.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactions, purification techniques, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furanones.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Reduced furan derivatives.
Substitution Products: Substituted trifluoromethyl compounds.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Methylfuran-3-carboxamide: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)furan-3-carboxamide: Lacks the methyl group at the 2-position.
2-Methyl-4-(fluoromethyl)furan-3-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group.
These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMHNJMBRAJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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